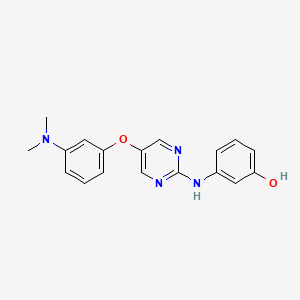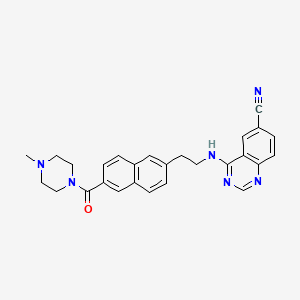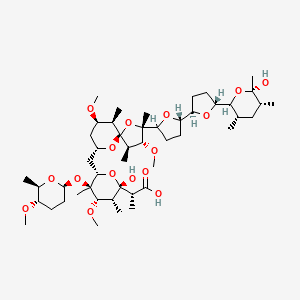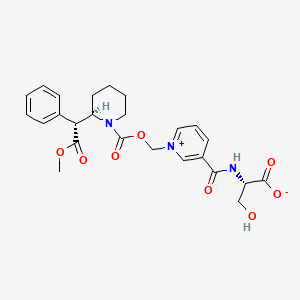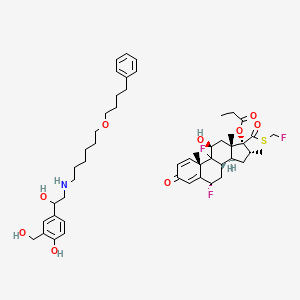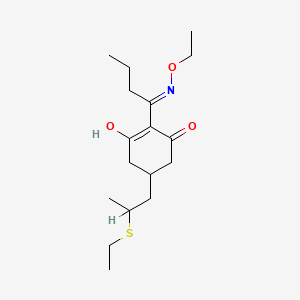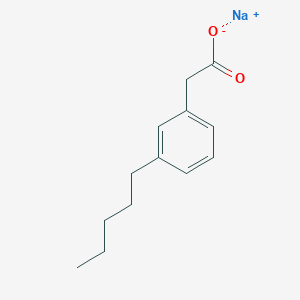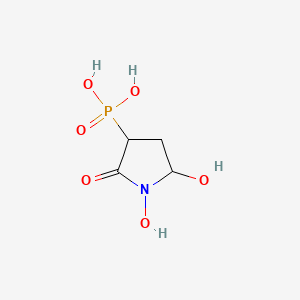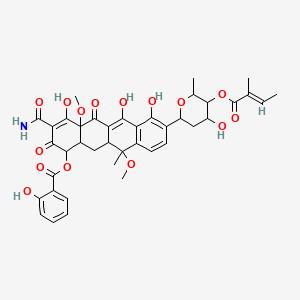![molecular formula C27H34FN5O4S B610865 2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide CAS No. 1346554-47-9](/img/structure/B610865.png)
2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SKI2852 is a Highly Potent, Selective, and Orally Bioavailable Inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) potentially for treatment of diabetics. SKI2852 bioactivity data: hHSD1 IC50 = 2.9nM; mHSD1 IC50 = 1.6nM; HEK293 IC50 = 4/4 nM; Mous PK: F = 96%; CYP3A4 IC50 > 10 µM; CYP2C19 IC50 > 10 µM. SKI2852 demonstrated no CYP and PXR liabilities, excellent PK profiles across species, and highly potent and sustainable PD activity. Repeated oral administration of SKI2852 significantly reduced blood glucose and HbA1c levels and improved the lipid profiles in ob/ob mice.
Aplicaciones Científicas De Investigación
DNA Binding and Fluorescent Staining
The compound, a derivative of N-methyl piperazine, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly with specificity for AT-rich sequences. This property has made it useful as a fluorescent DNA stain, allowing easy access into cells. It finds extensive use in plant cell biology, including chromosome and nuclear staining, and in measuring nuclear DNA content values through flow cytometry. Moreover, its derivatives are used as radioprotectors and topoisomerase inhibitors, highlighting its potential in rational drug design and in understanding DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil, have been instrumental in cancer treatment, impacting more than 2 million patients annually. This review emphasizes the precision use of fluorinated pyrimidines in treating cancer, including methods for synthesis and the incorporation of isotopes to study metabolism and biodistribution. It explores how these compounds affect nucleic acid structure and dynamics, with a focus on inhibiting specific RNA- and DNA-modifying enzymes. Moreover, the use of polymeric fluorinated pyrimidines is discussed, potentially enabling more precise cancer treatment in personalized medicine (Gmeiner, 2020).
p38α MAP Kinase Inhibition
The compound's tri- and tetra-substituted imidazole scaffold is known for selectively inhibiting the p38 mitogen-activated protein (MAP) kinase, which is responsible for releasing proinflammatory cytokines. This review details the design, synthesis, and activity studies of these inhibitors, emphasizing their role in enhancing binding selectivity and potency by engaging with the hydrophobic pocket of adenosine 5'-triphosphate (ATP) and other structural components of the p38 MAP kinase (Scior et al., 2011).
Implications in Neurodegenerative Diseases
The adamantane-based scaffold of the compound has significant implications in treating neurodegenerative diseases. Derivatives of adamantane, like amantadine and memantine, are currently used for treating dementia, Alzheimer's, and Parkinson's diseases. This review provides a comparative analysis of the structure-activity relationships for adamantane derivatives, highlighting their potential against various neurodegenerative diseases and emphasizing the superiority of certain derivatives over well-known drugs (Dembitsky et al., 2020).
Propiedades
Número CAS |
1346554-47-9 |
|---|---|
Nombre del producto |
2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide |
Fórmula molecular |
C27H34FN5O4S |
Peso molecular |
543.6584 |
Nombre IUPAC |
2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C27H34FN5O4S/c1-16-15-32(23-4-3-20(11-21(23)28)38(2,36)37)7-8-33(16)26-29-6-5-22(30-26)25(34)31-24-18-9-17-10-19(24)14-27(35,12-17)13-18/h3-6,11,16-19,24,35H,7-10,12-15H2,1-2H3,(H,31,34)/t16?,17?,18-,19+,24?,27? |
Clave InChI |
SSKKTEYBWOVEET-MYCXXBLFSA-N |
SMILES |
CC1CN(CCN1C2=NC=CC(=N2)C(=O)NC3C4CC5CC3CC(C5)(C4)O)C6=C(C=C(C=C6)S(=O)(=O)C)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SKI2852; SKI-2852; SK I2852. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



